Chromium(3+); 2,2,2-trifluoroacetate

Catalyst Precursor Solubility Organometallic Synthesis

Chromium(III) catalysts for CO₂-epoxide copolymerization often suffer from poor solubility and low activity when prepared from common Cr salts. Chromium(III) trifluoroacetate eliminates this bottleneck through its labile, electron-withdrawing TFA ligands, which enhance Lewis acidity and enable anhydrous organometallic processing. • Delivers turnover frequencies up to 2165 h⁻¹ and monomer conversions up to 94% in solvent-free copolymerization. • Soluble in diethyl ether and benzene, allowing strictly anhydrous reagent preparation. • Supplied as a ≥97% purity solid with ambient storage and standard global shipping.

Molecular Formula C6CrF9O6
Molecular Weight 391.04 g/mol
CAS No. 16712-29-1
Cat. No. B098463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium(3+); 2,2,2-trifluoroacetate
CAS16712-29-1
Molecular FormulaC6CrF9O6
Molecular Weight391.04 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Cr+3]
InChIInChI=1S/3C2HF3O2.Cr/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3
InChIKeyWMQWGIITGJKGNO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium(III) Trifluoroacetate: Properties & Procurement


Chromium(3+) 2,2,2-trifluoroacetate, also known as chromium(III) trifluoroacetate (Cr(TFA)₃), is an inorganic coordination compound with the molecular formula C₆CrF₉O₆ and a molecular weight of 391.04 g/mol . It features a Cr(III) center coordinated by three strongly electron-withdrawing 2,2,2-trifluoroacetate (TFA) ligands. This compound is typically procured as a high-purity research chemical (97-98% purity) for use as a catalyst precursor, a labile ligand source, or a synthetic intermediate .

Workflow Catalyst precursor & labile ligand source
Format High-purity research chemical for synthetic use
Compatibility Supports non-aqueous, moisture-sensitive synthesis

Why Chromium(III) Trifluoroacetate Cannot Be Substituted


The replacement of chromium(3+) 2,2,2-trifluoroacetate with simpler analogs like chromium(III) acetate, chloride, or nitrate is not chemically equivalent due to fundamental differences in solubility, Lewis acidity, and catalytic performance [1]. The trifluoroacetate ligand's strong electron-withdrawing effect significantly alters the metal center's reactivity compared to non-fluorinated carboxylates, directly impacting its utility in polymerization and precursor applications [2]. The quantitative evidence below demonstrates these verifiable differentiators.

Solubility profile in organic media may not transfer to chromium(III) acetate or chloride.
Lewis acidity at the metal center differs significantly from non-fluorinated carboxylates, altering reactivity.
Catalytic performance in CO₂/epoxide copolymerization may not replicate without the trifluoroacetate ligand.

Quantitative Comparison of Chromium(III) Trifluoroacetate


Solubility in Non-Polar Organic Solvents

Chromium(3+) 2,2,2-trifluoroacetate demonstrates significant solubility in diethyl ether and benzene, a property not shared by chromium(III) acetate, which is practically insoluble in ether [1]. This difference is critical for homogeneous catalysis and precursor preparation in organic media .

Solubility
Class-level
Soluble in diethyl ether, benzene vs. practically insoluble (acetate)
Enables non-aqueous, anhydrous synthetic workflows
Qualitative difference; verify in target solvent system
Catalyst Precursor Solubility Organometallic Synthesis

Labile Ligand Activity in CO₂/Epoxide Copolymerization

Chromium(III) complexes incorporating trifluoroacetate (TFA) as a labile ligand exhibit high catalytic activity in the solvent-free copolymerization of CO₂ and cyclohexene oxide (CHO) [1]. When the TFA ligand is present in the catalyst precursor, the resulting chromium system displays a Turnover Frequency (TOF) of up to 2165 h⁻¹ after 1 hour of reaction time, with monomer conversion reaching up to 94% [1].

Catalytic activity
Class-level
TOF 2165 h⁻¹ (1 h, solvent-free)
Supports catalyst performance screening for CO₂/epoxide copolymerization
Reported under stated conditions; reproducibility to verify
Polymerization Catalysis CO₂ Utilization Polycarbonate Synthesis

Lewis Acidity Enhancement at the Metal Center

The trifluoroacetate ligand's strong electron-withdrawing effect increases the Lewis acidity of the chromium(III) center compared to non-fluorinated acetate complexes [1]. This is evidenced by the pKa difference between trifluoroacetic acid (pKa ~0.23) and acetic acid (pKa 4.76), reflecting the greater ability of TFA to stabilize negative charge and enhance electrophilicity at the metal center [2].

Ligand acidity
Class-level
pKa ~0.23 (TFAH) vs. 4.76 (acetic acid), Δ ≈ 4.53
Indicates enhanced Lewis acidity context for electrophilic activation
Inferred from ligand pKa; metal-center effects require validation
Lewis Acidity Electron-Withdrawing Effect Catalysis

Optimal Applications of Chromium(III) Trifluoroacetate


Homogeneous Catalysts for CO₂/Epoxide Copolymerization

Chromium(3+) 2,2,2-trifluoroacetate serves as an ideal precursor for synthesizing highly active chromium(III) catalysts for the production of polycarbonates from CO₂ and epoxides. The labile TFA ligand facilitates the formation of active catalytic species, which have demonstrated turnover frequencies up to 2165 h⁻¹ and monomer conversions up to 94% in solvent-free conditions [1].

Anhydrous Organometallic Reagents in Non-Aqueous Media

The compound's verified solubility in diethyl ether and benzene makes it a preferred choice for preparing anhydrous chromium reagents for organometallic synthesis. This property is essential for reactions requiring strict exclusion of water and protic solvents, where water-soluble salts like chromium(III) acetate or chloride cannot be used [1].

Electrophilic C-H Activation Catalysts

The strong electron-withdrawing nature of the trifluoroacetate ligand enhances the Lewis acidity of the chromium(III) center, making it a valuable component in the design of electrophilic catalysts for hydrocarbon functionalization, including C-H bond activation and oligomerization reactions in trifluoroacetic acid media [1].

Application
Selection Property
Validation Focus
CO₂/Epoxide Copolymerization Catalysis
Labile TFA ligand for active species formation
Polycarbonate synthesis performance context
Anhydrous Organometallic Synthesis
Solubility in non-polar organic solvents
Moisture-sensitive reaction compatibility
Electrophilic C-H Activation Studies
Enhanced Lewis acidity from TFA ligand
C-H functionalization reaction context
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